3-Butynyl 2-bromoisobutyrate
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Overview
Description
3-Butynyl 2-bromoisobutyrate: is a chemical compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . It is known for its use as an initiator in Atom Transfer Radical Polymerization (ATRP) due to its alkyne functionality . This compound is also referred to as Alkyl BiBB and Clickable ATRP initiator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butynyl 2-bromoisobutyrate typically involves the esterification of 3-butyn-1-ol with 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Butynyl 2-bromoisobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Catalysts such as palladium and copper are used in the presence of bases like triethylamine.
Major Products:
Substitution Reactions: Products include substituted isobutyrates.
Coupling Reactions: Products include coupled alkyne derivatives.
Scientific Research Applications
3-Butynyl 2-bromoisobutyrate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 3-Butynyl 2-bromoisobutyrate in ATRP involves the formation of a radical species. The bromine atom is abstracted by a catalyst, generating a radical that initiates the polymerization process. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages .
Comparison with Similar Compounds
Ethyl 2-bromoisobutyrate: Used in similar ATRP processes but lacks the alkyne functionality.
tert-Butyl 3-bromopropionate: Another ATRP initiator with different reactivity due to the absence of the alkyne group.
Uniqueness: 3-Butynyl 2-bromoisobutyrate is unique due to its dual functionality as both an ATRP initiator and a clickable alkyne, making it highly versatile for various applications .
Properties
CAS No. |
1264291-66-8 |
---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
but-3-ynyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H11BrO2/c1-4-5-6-11-7(10)8(2,3)9/h1H,5-6H2,2-3H3 |
InChI Key |
MOHWQOXHTWRDGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCC#C)Br |
Origin of Product |
United States |
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